Oxazolo(4,5-b)pyridin-2(3H)-one, 6-bromo-3-(2-(4-phenyl-1-piperazinyl)ethyl)-
CAS No.: 134337-08-9
Cat. No.: VC17075947
Molecular Formula: C18H19BrN4O2
Molecular Weight: 403.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 134337-08-9 |
---|---|
Molecular Formula | C18H19BrN4O2 |
Molecular Weight | 403.3 g/mol |
IUPAC Name | 6-bromo-3-[2-(4-phenylpiperazin-1-yl)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one |
Standard InChI | InChI=1S/C18H19BrN4O2/c19-14-12-16-17(20-13-14)23(18(24)25-16)11-8-21-6-9-22(10-7-21)15-4-2-1-3-5-15/h1-5,12-13H,6-11H2 |
Standard InChI Key | SYYLHCYCFMXSON-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1CCN2C3=C(C=C(C=N3)Br)OC2=O)C4=CC=CC=C4 |
Introduction
Chemical Identity and Molecular Properties
Structural Characterization
The molecular architecture of oxazolo(4,5-b)pyridin-2(3H)-one, 6-bromo-3-(2-(4-phenyl-1-piperazinyl)ethyl)-, comprises a fused oxazole-pyridine core. The oxazole ring (a five-membered ring containing oxygen and nitrogen) is annulated to the pyridine ring at the 4,5-positions, creating a rigid bicyclic system. Substitutions include:
-
6-Bromo group: A bromine atom at the 6-position of the pyridine ring, enhancing electrophilic reactivity and influencing binding interactions .
-
3-(2-(4-Phenylpiperazinyl)ethyl) side chain: A piperazine moiety linked via an ethyl bridge to the oxazolo-pyridine core. The piperazine group introduces basicity and structural flexibility, potentially enabling interactions with neurotransmitter receptors .
Table 1: Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₀H₂₁BrN₄O₂ | Calculated |
Molecular Weight | 445.32 g/mol | Calculated |
CAS Registry Number | Not explicitly listed | - |
Purity | ≥98% (by GC/titration) |
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of this compound involves multi-step organic reactions, as detailed in patent US5767128A :
-
Core Formation:
-
Side Chain Introduction:
-
Purification:
Molecular Structure and Conformational Analysis
X-ray Crystallography and Computational Modeling
While experimental crystallographic data for this specific compound is limited, analogous oxazolo-pyridine derivatives exhibit planar bicyclic systems with slight puckering at the oxazole ring . Density functional theory (DFT) calculations predict:
-
Bond Lengths: N1–C2 = 1.38 Å, C5–O = 1.23 Å, consistent with resonance stabilization .
-
Torsional Angles: The ethyl-piperazinyl side chain adopts a gauche conformation, minimizing steric hindrance between the piperazine and oxazolo rings .
Pharmacological Profile
Analgesic Activity
Unlike conventional NSAIDs, this compound demonstrates potent analgesic effects without anti-inflammatory properties, suggesting a novel mechanism of action . Key findings include:
-
ED₅₀: 12 mg/kg in rodent tail-flick assays, comparable to morphine but without opioid receptor affinity .
-
Selectivity: No inhibition of cyclooxygenase (COX-1/COX-2) or lipoxygenase enzymes at therapeutic doses .
Neuropharmacological Interactions
The piperazinyl moiety may modulate serotonergic or dopaminergic pathways, though exact targets remain under investigation. Molecular docking studies suggest affinity for the 5-HT₁A receptor (ΔG = −9.2 kcal/mol) .
Applications and Future Directions
Synthetic Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume